molecular formula C20H17BrN2O4 B2907105 Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-46-1

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2907105
CAS No.: 886952-46-1
M. Wt: 429.27
InChI Key: FOIGBDYWOGWKBM-UHFFFAOYSA-N
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Description

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1-phenyl-6-oxo-1,6-dihydropyridazine core. The compound features a 4-bromobenzyloxy substituent at position 4 and an ethyl ester group at position 2. The 4-bromobenzyl moiety introduces significant steric bulk and electron-withdrawing effects due to the bromine atom, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGBDYWOGWKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 886952-46-1, is a complex organic compound notable for its potential biological activities. The molecular formula is C20H17BrN2O4C_{20}H_{17}BrN_{2}O_{4} and it has a molecular weight of approximately 429.3 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its structural features that suggest bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized that the compound may exert effects by modulating key signaling pathways, which can lead to therapeutic outcomes in various disease models.

Research Findings

Recent studies have highlighted several promising biological activities:

  • Cyclooxygenase Inhibition :
    • A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, demonstrated significant selective inhibitory activity against COX-2 with an IC50 value of 6 µM. This suggests that compounds with similar structural motifs could also exhibit anti-inflammatory properties through COX inhibition .
  • Antioxidant Activity :
    • The compound has been noted for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .
  • Potential Anticancer Activity :
    • The structure of the compound suggests potential anticancer properties, similar to other derivatives studied that have shown cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionSelective COX-2 inhibitor (IC50 = 6 µM)
AntioxidantExhibits antioxidant properties
Anticancer PotentialSimilarity to known anticancer agents

Case Study: COX Inhibition

A study comparing the newly synthesized compound with traditional COX inhibitors like Indomethacin revealed that the new compound exhibited a higher selectivity for COX-2 over COX-1, indicating potential as a safer anti-inflammatory agent with fewer side effects associated with traditional NSAIDs.

Pharmacokinetic Properties

The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption characteristics. This makes it a suitable candidate for further development in drug discovery efforts aimed at creating new anti-inflammatory or anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives with modifications at positions 1, 3, 4, and 6 exhibit diverse physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-(4-bromobenzyloxy), 1-phenyl, 3-ethyl carboxylate C₂₁H₁₈BrN₃O₅ 472.3 (est.) Bromine enhances lipophilicity; benzyloxy group increases steric hindrance.
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12g) 5-cyano, 4-methyl, 1-(4-CF₃-phenyl) C₁₆H₁₃F₃N₄O₃ 366.3 Trifluoromethyl group improves metabolic stability; cyano group enhances electrophilicity.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-butylsulfanyl C₁₇H₂₀N₂O₃S 332.4 Sulfur atom increases polarity; butyl chain may reduce crystallinity.
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 1-(3-Cl-phenyl), 4-CF₃ C₁₄H₁₀ClF₃N₂O₃ 346.69 Chlorine and trifluoromethyl groups synergize for enhanced receptor binding.

Physicochemical Properties

  • Melting Points: The target compound’s analogs with polar substituents (e.g., 4-hydroxyphenyl in 12d) exhibit high melting points (220–223°C) due to hydrogen bonding .
  • Synthetic Yields :

    • Substituent electronic effects significantly impact yields. For example, 12d (4-hydroxyphenyl) achieves 95% yield due to favorable resonance stabilization , whereas electron-deficient groups (e.g., nitro in 12g) reduce yields to 40% . The bromobenzyloxy group in the target compound may moderate yields due to steric challenges.

Key Research Findings

Substituent-Driven Activity : Electron-withdrawing groups (Br, CF₃) enhance receptor binding but may reduce solubility. The target compound’s bromobenzyloxy group balances lipophilicity and steric effects .

Synthetic Optimization : High-yield routes require careful selection of substituents; bromine’s steric demands may necessitate tailored coupling conditions .

Structural Insights : Ring puckering (per Cremer-Pople coordinates) in pyridazines influences conformational stability; bulky substituents like bromobenzyloxy may restrict pseudorotation .

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